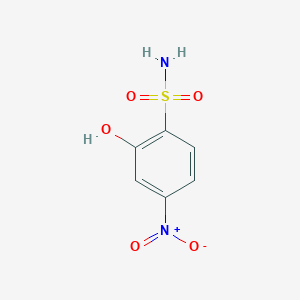

2-Hydroxy-4-nitrobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c7-14(12,13)6-2-1-4(8(10)11)3-5(6)9/h1-3,9H,(H2,7,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDDXSZDOQVYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Hydroxy 4 Nitrobenzenesulfonamide

Foundational Strategies for the Synthesis of 2-Hydroxy-4-nitrobenzenesulfonamide

The cornerstone of synthesizing this compound lies in traditional, yet reliable, chemical reactions. These methods are characterized by their directness and have been refined over years of application in organic synthesis.

Conventional Approaches to Sulfonamide Formation via Condensation Reactions

The most common and direct route to forming sulfonamides, including this compound, is through the condensation reaction of a sulfonyl chloride with an amine. rsc.orgscispace.com This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. bohrium.com For the synthesis of N-substituted sulfonamides, this involves reacting a primary or secondary amine with a sulfonyl chloride. scispace.com The nucleophilicity of the amine can influence the reaction's effectiveness. scispace.com

In a specific example for a related compound, N-(2-hydroxy-4-nitrophenyl)benzenesulfonamide, the synthesis involves the reaction of 2-hydroxy-4-nitroaniline with benzenesulfonyl chloride. ontosight.ai Similarly, the synthesis of 4-hydroxy-3-nitrobenzenesulfonamide (B1265787) involves a multi-step process that includes nitration and subsequent reactions. chemicalbook.com

Alternative methods for preparing the necessary sulfonyl chlorides include the chlorosulfonylation of aromatic rings, oxidation of thiols, or the diazotization of anilines followed by treatment with sulfur dioxide. rsc.org While effective, chlorosulfonylation often requires hazardous reagents and may not be suitable for electron-deficient substrates. rsc.org

Regioselective Functionalization Techniques for Aromatic Substitution

Achieving the desired substitution pattern on the benzene (B151609) ring is critical for the synthesis of this compound. The presence of directing groups on the aromatic ring significantly influences the position of incoming substituents during electrophilic aromatic substitution reactions. numberanalytics.com

The nitro group (-NO2) is a strong deactivating and meta-directing group in electrophilic aromatic substitution. numberanalytics.com However, in nucleophilic aromatic substitution (SNAr), the nitro group is a powerful activating group, directing incoming nucleophiles to the ortho and para positions. numberanalytics.com The reactivity of benzene derivatives in SNAr reactions is enhanced by the presence of such electron-withdrawing groups. numberanalytics.com The regioselectivity of these reactions can be controlled by factors such as steric and electronic effects. numberanalytics.com For instance, in the nitration of substituted benzenes, the choice of nitrating agent and reaction conditions can be tuned to favor the formation of a specific isomer. cardiff.ac.ukfrontiersin.org

Innovative Synthetic Routes and High-Throughput Approaches

Modern synthetic chemistry has seen a shift towards more efficient and versatile methods, including solid-phase synthesis and cascade reactions, which are applicable to the synthesis of complex sulfonamides.

Solid-Phase Synthesis Protocols Utilizing Nitrobenzenesulfonamide Moieties

Solid-phase synthesis (SPS) offers a powerful platform for the construction of libraries of compounds, including those containing the nitrobenzenesulfonamide scaffold. sci-hub.se In this approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. sci-hub.senih.gov The use of excess reagents drives the reactions to completion, and purification is simplified by washing the resin. sci-hub.se

Nitrobenzenesulfonamides, particularly those derived from 2-nitrobenzenesulfonyl chloride (oNBS-Cl) and 4-nitrobenzenesulfonyl chloride (pNBS-Cl), are widely used in SPS. sci-hub.seacs.org They serve as versatile protecting groups for primary amines and facilitate selective N-alkylation through the Fukuyama-Mitsunobu reaction. sci-hub.senih.gov The nosyl group can be readily cleaved under mild conditions, typically using a thiol and a base, making it compatible with a wide range of functional groups. sci-hub.senih.gov This methodology has been successfully employed in the synthesis of peptides and other complex molecules on solid supports. nih.govnih.gov

Cascade Reactions and Multi-Component Transformations for Cyclic Sulfonamides

Cascade reactions, also known as tandem or domino reactions, and multi-component reactions (MCRs) are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. frontiersin.orggoettingen-research-online.de These strategies are increasingly being applied to the synthesis of complex heterocyclic structures, including cyclic sulfonamides. nih.govrsc.org

Metal-catalyzed MCRs, often employing palladium or copper catalysts, have emerged as powerful tools for constructing diverse molecular architectures. frontiersin.org For instance, three-component reactions involving an aryl halide, sulfur dioxide (or a surrogate), and an amine can provide a direct route to sulfonamides. scispace.com Radical cascade reactions have also been developed for the synthesis of bridged and fused cyclic sulfonamides, offering access to novel and structurally complex scaffolds. goettingen-research-online.denih.govrsc.org These reactions often proceed under mild conditions and exhibit high levels of chemo- and regioselectivity. goettingen-research-online.denih.gov

Strategic Derivatization and Functional Group Interconversions of this compound

Once synthesized, this compound can be further modified through various chemical transformations to generate a range of derivatives. The hydroxyl, nitro, and sulfonamide functionalities all provide handles for subsequent reactions.

For example, the nitro group can be reduced to an amino group, which can then be subjected to a wide array of reactions, such as acylation, alkylation, or diazotization. The synthesis of a pyrimidinyl sulfonamide, for instance, involved the condensation of a nitrobenzenesulfonamide derivative with ethyl acetoacetate, followed by further transformations. arkat-usa.org The hydroxyl group can be alkylated or acylated to introduce new functionalities.

Furthermore, the sulfonamide nitrogen can be alkylated, as demonstrated in the Fukuyama-Mitsunobu reaction. sci-hub.se The development of new methods for the chemoselective functionalization of amides and sulfonamides continues to expand the toolkit available for derivatizing such compounds. acs.org For instance, the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives involved a reductive amination followed by N-arylation of the sulfonamide. nih.gov

Selective Reduction of Nitro Groups to Amino Functionalities

The conversion of the nitro group in this compound to an amino group yields 4-amino-2-hydroxybenzenesulfonamide. This transformation is a critical step in the synthesis of many biologically active compounds, as the resulting primary amine is a key nucleophile for further derivatization. The primary challenge lies in selectively reducing the nitro group without affecting the hydroxyl and sulfonamide moieties. A variety of reagents and conditions have been established for the selective reduction of aromatic nitro compounds. nowgonggirlscollege.co.incommonorganicchemistry.com

Catalytic hydrogenation is a widely employed method. Reagents such as palladium on carbon (Pd/C) with a hydrogen source are highly effective for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com For substrates sensitive to dehalogenation, Raney nickel is a suitable alternative catalyst. commonorganicchemistry.com An advanced application of this is the use of a flow reactor, such as the H-Cube® Pro, with a 10% Pd/C catalyst at elevated temperature and pressure for the reduction of related 4-nitrophenyl-sulfonamide derivatives. google.com

Metal-based reductions in acidic media are also common. Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in the presence of an acid like acetic acid or hydrochloric acid provide mild conditions for converting nitro groups to amines while preserving other reducible groups. commonorganicchemistry.com For instance, a novel system of sodium borohydride (B1222165) (NaBH4) in the presence of Ni(PPh3)4 in ethanol (B145695) has been shown to effectively reduce nitroaromatic compounds to their corresponding amines at room temperature. jsynthchem.com

In cases where acidic conditions or catalytic hydrogenation are not compatible with the substrate, sodium sulfide (B99878) (Na2S) can be used. commonorganicchemistry.com This reagent is particularly useful as it can sometimes selectively reduce one nitro group in the presence of another and generally does not affect aliphatic nitro groups. commonorganicchemistry.com

Table 1: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Notes | Citations |

| H₂ / Pd/C | Ambient or elevated temperature/pressure | Common and efficient method for reducing aromatic nitro groups. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Ambient or elevated temperature/pressure | Used when dehalogenation is a concern. | commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH, HCl) | Acidic media | Mild method, compatible with many other functional groups. | commonorganicchemistry.com |

| Zn / Acid (e.g., AcOH, HCl) | Acidic media | Provides a mild reduction environment. | commonorganicchemistry.com |

| SnCl₂ / HCl | Acidic media | A classic and mild method for selective nitro reduction. | nowgonggirlscollege.co.incommonorganicchemistry.com |

| Na₂S | Alkaline or neutral solution | Alternative for substrates incompatible with hydrogenation or acid. | commonorganicchemistry.com |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temperature | A modern, efficient system for nitro group reduction. | jsynthchem.com |

| H-Cube® Pro (Flow Hydrogenation) | 10% Pd/C, 50 °C, 50 bar H₂ | Advanced, controlled method used for similar structures. | google.com |

Modifications at the Hydroxyl and Sulfonamide Amine Sites

The hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups of this compound offer additional sites for chemical modification, enabling the synthesis of a diverse library of derivatives.

Hydroxyl Group Modifications: The phenolic hydroxyl group is nucleophilic and can undergo various reactions. A common modification is its conversion to an ether. For instance, in structurally similar molecules, protecting the 2-OH moiety as a methyl ether has been demonstrated. nih.gov This transformation typically involves reaction with an alkylating agent like dimethyl sulfate (B86663) or a methyl halide in the presence of a base.

Sulfonamide Amine Modifications: The sulfonamide nitrogen can be readily alkylated or acylated.

N-Alkylation: 2- and 4-Nitrobenzenesulfonamides are known to undergo smooth alkylation under various conditions to yield N-alkylated sulfonamides. researchgate.netresearchgate.net This can be achieved through conventional methods using an alkyl halide and a base, or under Mitsunobu reaction conditions. researchgate.net The resulting N-alkylated sulfonamides are valuable intermediates in organic synthesis. researchgate.net For example, 4-Hydroxy-N-methyl-3-nitrobenzenesulfonamide is a known N-methylated derivative of a similar scaffold. cymitquimica.com

N-Acylation: The acylation of sulfonamides produces N-acylsulfonamides, a class of compounds with significant biological and pharmaceutical importance. orientjchem.org Traditional methods involve the condensation of the sulfonamide with an acyl chloride or anhydride (B1165640) under basic conditions. orientjchem.org More advanced and greener protocols utilize ultrasound irradiation in catalyst-free and solvent-free conditions to achieve this transformation efficiently. orientjchem.org

Table 2: Potential Modifications at Hydroxyl and Sulfonamide Sites

| Site | Reaction Type | Potential Reagents | Product Type | Citations |

| Hydroxyl (-OH) | Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | O-Alkyl derivative | nih.gov |

| Sulfonamide (-SO₂NH₂) | N-Alkylation | Alkyl halide, Base; or Mitsunobu conditions | N-Alkylsulfonamide | researchgate.netresearchgate.net |

| Sulfonamide (-SO₂NH₂) | N-Acylation | Acyl chloride or Anhydride, Base; or Ultrasound | N-Acylsulfonamide | orientjchem.org |

Green Chemistry Principles Applied to Sulfonamide Synthesis

The synthesis of sulfonamides, including derivatives of this compound, is increasingly being guided by the principles of green chemistry to enhance sustainability, reduce waste, and improve safety. researchgate.netsci-hub.se

Electrochemical Synthesis: Electrosynthesis presents a green alternative to traditional methods that often rely on harsh chemical oxidants and reductants. researchgate.net An electrochemical approach for sulfonamide synthesis involves the oxidative coupling of thiols and amines, driven entirely by electricity without the need for sacrificial reagents or catalysts. nih.gov This method is rapid, can be performed under mild conditions, and produces hydrogen as the only benign byproduct. nih.gov Another innovative electrochemical method involves the in-situ production of amine compounds via the reduction of nitro compounds, thereby avoiding the use of toxic amine starting materials directly. researchgate.net

Alternative Solvents and Reaction Conditions: The choice of solvent is a key aspect of green chemistry.

Water: Performing reactions in water is highly desirable. Facile and environmentally benign methods for synthesizing sulfonamide derivatives have been developed using water as a solvent at room temperature, often with a simple base like sodium carbonate to scavenge the generated acid. sci-hub.se

Deep Eutectic Solvents (DES): DES are emerging as green reaction media. A sustainable, one-pot synthesis of sulfonamides has been described using a copper-catalyzed process in a deep eutectic solvent, avoiding the use of volatile organic compounds (VOCs). ua.es

Solvent-Free Reactions: The ideal green reaction avoids solvents altogether. Solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature represents a clean and efficient methodology. sci-hub.se Furthermore, the use of ultrasound irradiation can facilitate reactions like N-acylation under solvent-free and catalyst-free conditions, reducing reaction times and simplifying workup. orientjchem.org

Catalysis: Catalysis is a cornerstone of green chemistry. The development of palladium-catalyzed three-component coupling reactions represents a breakthrough in forming sulfonamides from aryl halides, a source of SO₂, and an amine component, minimizing waste. sci-hub.se Copper-catalyzed processes in green solvents like DES also contribute to more sustainable synthetic routes. ua.es

Table 3: Green Chemistry Approaches in Sulfonamide Synthesis

| Green Principle | Approach | Example | Benefits | Citations |

| Safer Solvents & Auxiliaries | Use of Water | Synthesis of sulfonamides from sulfonyl chlorides and amines in water with Na₂CO₃. | Environmentally benign, safe, readily available. | sci-hub.se |

| Safer Solvents & Auxiliaries | Use of Deep Eutectic Solvents (DES) | Copper-catalyzed synthesis from nitro compounds and triarylbismuthines. | Avoids VOCs, non-toxic reagents, easy by-product removal. | ua.es |

| Energy Efficiency | Ultrasound Irradiation | Catalyst-free and solvent-free N-acylation of sulfonamides. | Reduced reaction time, high yields, simple workup. | orientjchem.org |

| Waste Prevention | Electrochemical Synthesis | Oxidative coupling of thiols and amines. | No sacrificial reagents, H₂ is the only byproduct, mild conditions. | nih.gov |

| Catalysis | Palladium-catalyzed Coupling | Three-component coupling of aryl iodides, SO₂ source, and amines. | Atom economy, reduces by-products. | sci-hub.se |

Structural Elucidation and Advanced Spectroscopic Characterization in Research Contexts

Comprehensive Spectroscopic Analyses for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of 2-Hydroxy-4-nitrobenzenesulfonamide, with each technique offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the proton (¹H) and carbon (¹³C) skeletons of the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on established data for analogous substituted benzene (B151609) rings, such as N-(2-hydroxy-4-nitrophenyl)acetamide and various nitrobenzenesulfonamides. rsc.orgconicet.gov.armdpi.com

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The substitution pattern (hydroxyl at C2, nitro at C4, and sulfonamide at C1) dictates a specific splitting pattern. The proton at C3 would likely appear as a doublet, coupled to the proton at C5. The proton at C5 would be a doublet of doublets, coupled to both the C3 and C6 protons. The proton at C6 would present as a doublet, coupled to the C5 proton. The phenolic hydroxyl proton and the two amide protons of the sulfonamide group would appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display six unique signals for the aromatic carbons. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom attached to the hydroxyl group (C2) would be significantly shielded, while the carbons bonded to the electron-withdrawing nitro (C4) and sulfonamide (C1) groups would be deshielded, appearing at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Notes |

| C1 | - | 130-135 | Attached to electron-withdrawing SO₂NH₂ group. |

| C2 | - | 150-155 | Attached to electron-donating OH group. |

| C3 | Doublet | 115-120 | Ortho to both OH and SO₂NH₂ groups. |

| C4 | - | 145-150 | Attached to strongly electron-withdrawing NO₂ group. |

| C5 | Doublet of Doublets | 120-125 | Influenced by adjacent NO₂ group. |

| C6 | Doublet | 110-115 | Ortho to SO₂NH₂ and meta to OH group. |

| -OH | Broad Singlet | - | Chemical shift is variable. |

| -SO₂NH₂ | Broad Singlet (2H) | - | Chemical shift is variable. |

Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the functional groups present in the molecule. Comprehensive studies on related nitrobenzenesulfonamides, such as 2-nitrobenzenesulfonamide (B48108), offer a solid basis for assigning the vibrational modes of this compound. nih.govnih.gov

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. The O-H stretching of the phenolic hydroxyl group would appear as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching vibrations of the sulfonamide group are anticipated around 3350 and 3250 cm⁻¹ for the asymmetric and symmetric modes, respectively. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are strongly absorbing and typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The sulfonyl (SO₂) group also gives rise to strong characteristic bands for its asymmetric and symmetric stretching, expected around 1370 cm⁻¹ and 1180 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR analysis. The symmetric stretching of the nitro group often gives a very strong band in the Raman spectrum. Aromatic ring vibrations and the S-N stretching mode (around 900 cm⁻¹) are also readily observed. researchgate.net

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3200-3600 (broad) | Weak | Phenolic hydroxyl stretching |

| νₐₛ(N-H) | ~3350 | ~3350 | Asymmetric NH₂ stretching of sulfonamide |

| νₛ(N-H) | ~3250 | ~3250 | Symmetric NH₂ stretching of sulfonamide |

| νₐₛ(NO₂) | ~1530 | Strong | Asymmetric NO₂ stretching |

| νₛ(NO₂) | ~1350 | Strong | Symmetric NO₂ stretching |

| νₐₛ(SO₂) | ~1370 | Medium | Asymmetric SO₂ stretching |

| νₛ(SO₂) | ~1180 | Medium | Symmetric SO₂ stretching |

| ν(S-N) | ~900 | Medium | S-N stretching |

Note: Frequencies are based on data from related nitrobenzenesulfonamides and are subject to shifts due to intermolecular interactions and the presence of the hydroxyl group. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the compound. The molecular formula of this compound is C₆H₆N₂O₅S, giving it a molecular weight of 218.19 g/mol .

In electrospray ionization (ESI) mass spectrometry, the molecule would be observed as a protonated species [M+H]⁺ at m/z 219 or a deprotonated species [M-H]⁻ at m/z 217. The fragmentation of aromatic sulfonamides is well-documented and often involves characteristic losses. researchgate.net A primary fragmentation pathway involves the elimination of sulfur dioxide (SO₂, 64 Da), a process that is common for this class of compounds. researchgate.net Another expected fragmentation is the loss of the nitro group (NO₂, 46 Da). For 2-nitrobenzenesulfonamide, prominent fragments are observed at m/z 186, 64, and 50. nih.gov Building on this, the fragmentation of this compound would likely involve initial loss of SO₂ or cleavage related to the nitro and hydroxyl groups.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment | Notes |

| 218 | [M]⁺ | Molecular ion peak (in Electron Impact MS) |

| 217 | [M-H]⁻ | Deprotonated molecular ion (in negative ESI-MS) |

| 154 | [M-SO₂]⁺ | Loss of sulfur dioxide from the molecular ion |

| 172 | [M-NO₂]⁺ | Loss of the nitro group from the molecular ion |

| 108 | [M-SO₂-NO₂]⁺ | Subsequent loss of SO₂ and NO₂ |

| 93 | [C₆H₅O]⁺ | Phenoxy cation resulting from further fragmentation |

Note: These fragmentation patterns are predictive and based on the general behavior of aromatic sulfonamides. researchgate.netsavemyexams.com

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is dominated by the substituted benzene chromophore. The presence of the hydroxyl (an auxochrome) and nitro (a chromophore) groups significantly influences the absorption maxima (λ_max).

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic system, which are shifted to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene due to the combined effect of the substituents. up.ac.za A less intense band, corresponding to an n → π* transition involving the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups, may also be observed, often as a shoulder on the main absorption peaks. google.com For instance, 4-nitrophenol, a closely related compound, exhibits a strong absorption maximum around 317 nm in neutral solution, which shifts to approximately 400 nm in basic solution due to the deprotonation of the hydroxyl group. researchgate.net A similar pH-dependent shift would be expected for this compound.

Crystallographic Investigations and Solid-State Structural Analysis

Crystallographic techniques provide precise information on the atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid state.

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound is not available in the searched public databases, analysis of related structures, such as 2-nitrobenzenesulfonamide (CCDC Number: 642973), allows for a detailed prediction of its solid-state conformation. nih.govrsc.org

Analysis of Intermolecular Interactions in this compound: A Review of Crystallographic Data

The three-dimensional architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. In the case of this compound, a comprehensive understanding of its solid-state structure, and by extension its physical properties, necessitates a detailed examination of its hydrogen bonding patterns and crystal packing motifs. While specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD) or other reviewed literature, analysis of closely related sulfonamide structures provides a predictive framework for its intermolecular interactions.

The molecular structure of this compound features several key functional groups capable of participating in hydrogen bonds: the acidic proton of the hydroxyl group, the protons of the sulfonamide group, the oxygen atoms of the sulfonyl group, and the oxygen atoms of the nitro group. The presence of both strong hydrogen bond donors (–OH and –NH2) and acceptors (–SO2 and –NO2) suggests a high likelihood of extensive hydrogen bonding networks within the crystal lattice.

General trends observed in the crystal structures of aromatic sulfonamides indicate that the sulfonamide group is a robust and versatile participant in hydrogen bonding. A comprehensive study of 39 sulfonamide crystal structures revealed that the amino protons of the sulfonamide group show a strong preference for bonding to sulfonyl oxygen atoms, often leading to the formation of characteristic chain or dimer motifs. smolecule.com For instance, in the crystal structure of N-(2-methylphenyl)-4-nitrobenzenesulfonamide, molecules are linked into inversion dimers through pairs of N—H⋯O(S) hydrogen bonds. nih.gov

Furthermore, the nitro group, while generally considered a weaker hydrogen bond acceptor than the sulfonyl group, can also participate in these interactions, particularly in the absence of stronger acceptors or when sterically accessible. nih.gov In cocrystals of 4-nitrobenzenesulfonamide (B188996) with 4-nitropyridine (B72724) N-oxide, the nitro group's oxygen atoms act as acceptors for hydrogen bonds from the sulfonamide N-H donors. core.ac.uk

The interplay between these various potential hydrogen bonds will ultimately determine the specific packing motifs adopted by this compound. It is plausible that the crystal structure would feature layered or three-dimensional networks stabilized by a combination of N—H⋯O and O—H⋯O hydrogen bonds. The relative orientation of the aromatic rings could also lead to π-π stacking interactions, further contributing to the stability of the crystal lattice.

To provide a more concrete understanding, the following tables present typical hydrogen bond geometries and crystal data for related sulfonamide compounds, which can serve as a model for what might be expected for this compound.

Table 1: Representative Hydrogen Bond Geometries in Aromatic Sulfonamides

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O=S | ~ 0.86 | ~ 2.1 | ~ 2.9 | ~ 160 |

| O-H···O=S | ~ 0.82 | ~ 1.9 | ~ 2.7 | ~ 170 |

| N-H···O-N | ~ 0.86 | ~ 2.3 | ~ 3.1 | ~ 150 |

| C-H···O | ~ 0.93 | ~ 2.5 | ~ 3.4 | ~ 150 |

Note: These are generalized values and can vary depending on the specific chemical environment.

Table 2: Illustrative Crystallographic Data for a Related Sulfonamide

| Parameter | N-(2-methylphenyl)-4-nitrobenzenesulfonamide nih.gov |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 14.106(1) |

| b (Å) | 7.0082(5) |

| c (Å) | 14.854(2) |

| β (°) | 110.84(1) |

| V (ų) | 1372.4(2) |

| Z | 4 |

A definitive analysis of the intermolecular interactions and crystal packing of this compound awaits the experimental determination of its crystal structure. However, based on the established principles of hydrogen bonding and the crystallographic data of analogous compounds, a rich and complex network of intermolecular interactions, primarily driven by hydrogen bonds involving the sulfonamide, hydroxyl, and nitro groups, can be confidently predicted.

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 4 Nitrobenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic architecture of molecules. For 2-Hydroxy-4-nitrobenzenesulfonamide, these methods have been instrumental in defining its fundamental chemical characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

For instance, studies on similar benzenesulfonamide (B165840) compounds have shown excellent agreement between DFT-calculated geometric parameters and those determined experimentally through X-ray crystallography. mkjc.in This concordance validates the accuracy of the theoretical models. The stability of the molecule is intrinsically linked to its electronic structure, which is also a direct output of DFT calculations. The total energy of the optimized geometry serves as a key indicator of the molecule's stability.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Benzenesulfonamide Derivatives

| DFT Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Molecular geometry, vibrational analysis |

| B3PW91 | 6-31g(d,p) | Structural characterization, electronic properties |

| CAM-B3LYP | 6-311++G(d,p) | Nonlinear optical properties |

This table is for illustrative purposes and represents common computational methods in the field.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. nih.govresearchgate.net

For sulfonamide derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the amino group, while the LUMO is often centered on the electron-withdrawing sulfonyl group and any nitro groups present. The HOMO-LUMO gap can be tuned by introducing different substituent groups, which can either be electron-donating or electron-withdrawing. nih.gov

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to indicate regions of positive, negative, and neutral potential. Electronegative regions (typically colored red) are susceptible to electrophilic attack, while electropositive regions (colored blue) are prone to nucleophilic attack. For this compound, the MEP would highlight the electron-rich oxygen atoms of the hydroxyl and nitro groups as regions of negative potential, and the hydrogen atoms as areas of positive potential. researchgate.netthaiscience.info

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Computational methods are invaluable for predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins and enzymes. These in silico techniques can guide the design of more potent and selective drug candidates.

In Silico Exploration of Ligand-Receptor Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. jscimedcentral.com This method involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. jscimedcentral.combiomedpharmajournal.org The scoring function estimates the binding affinity, with lower scores generally indicating a more favorable binding interaction.

For sulfonamide-based compounds, molecular docking has been widely used to investigate their binding to various enzymes, including carbonic anhydrases and lipoxygenases. tandfonline.comnih.gov The results of these studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other types of interactions with the ligand. This information is crucial for understanding the basis of molecular recognition and for designing modifications to the ligand that could enhance its binding affinity and selectivity. actascientific.com

Table 2: Key Interactions in Ligand-Receptor Binding

| Interaction Type | Description |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in an aqueous solution. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Cation-Pi Interactions | A noncovalent interaction between a cation and the face of an electron-rich pi system. |

Mechanistic Insights into Enzyme Inhibition via Computational Approaches

Computational approaches, particularly molecular dynamics (MD) simulations, can provide a dynamic picture of how a ligand interacts with an enzyme over time. mdpi.com While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the conformational changes that occur in both the ligand and the enzyme upon binding.

These simulations can help to elucidate the mechanism of enzyme inhibition. For example, by analyzing the trajectory of the ligand in the active site, researchers can determine whether it acts as a competitive, non-competitive, or uncompetitive inhibitor. MD simulations can also be used to calculate the binding free energy, which provides a more accurate measure of binding affinity than the scoring functions used in molecular docking. For sulfonamide inhibitors, these computational studies have provided valuable insights into their mechanism of action against various enzymes. researchgate.net

Prediction of Spectroscopic Parameters and Structure-Energy Relationships

Quantum chemical calculations can also be used to predict the spectroscopic properties of a molecule, such as its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. nih.gov By calculating the vibrational frequencies and comparing them with experimental data, researchers can confirm the structure of the synthesized compound and assign the observed spectral bands to specific vibrational modes. researchgate.net

Similarly, the electronic absorption spectrum can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations can help to understand the electronic transitions that give rise to the observed absorption bands. The relationship between the molecular structure and its spectroscopic and energetic properties is a key focus of these theoretical studies. For example, the effect of different substituents on the vibrational frequencies or the HOMO-LUMO gap can be systematically investigated. jscimedcentral.comresearchgate.net

Table 3: Spectroscopic Techniques and Their Computational Counterparts

| Experimental Technique | Computational Method | Information Obtained |

| Infrared (IR) Spectroscopy | DFT Frequency Calculation | Vibrational modes, functional groups |

| Raman Spectroscopy | DFT Frequency Calculation | Vibrational modes, molecular symmetry |

| UV-Visible Spectroscopy | TD-DFT | Electronic transitions, HOMO-LUMO gap |

| Nuclear Magnetic Resonance (NMR) | GIAO, CSGT | Chemical shifts, spin-spin coupling constants |

Investigation of Biological Activities and Molecular Mechanisms Through in Vitro and in Silico Studies

Enzyme Inhibition and Modulatory Mechanisms of Action

The benzenesulfonamide (B165840) scaffold is a cornerstone in medicinal chemistry, known for its ability to target a wide array of enzymes. The specific substitutions of a hydroxyl group at the 2-position and a nitro group at the 4-position create a unique electronic and steric profile that modulates its inhibitory activity against several key enzyme families.

Research on Carbonic Anhydrase Inhibition by Sulfonamide Derivatives

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for processes like pH regulation and CO₂ transport. tandfonline.com Research has extensively explored how modifications to the benzenesulfonamide structure influence inhibitory potency and selectivity against various human (hCA) isoforms.

The primary sulfonamide group is essential for CA inhibition, as it coordinates to the Zn²⁺ ion in the enzyme's active site. rsc.org Studies on N-substituted benzenesulfonamides, such as N-hydroxy and N-nitro derivatives, have shown varied inhibitory profiles. For instance, N-hydroxy and N-methoxy derivatives demonstrated low micromolar inhibition against hCA I and II, while an N-nitro derivative was a more effective inhibitor of the tumor-associated isoforms hCA IX and XII. tandfonline.comnih.gov This highlights the role of the substituent in directing isoform selectivity.

Furthermore, the substitution pattern on the benzene (B151609) ring is critical. Investigations into 3-nitro-4-hydroxy-benzenesulfonamides revealed potent inhibition of carbonic anhydrases from pathogenic protozoa like Trypanosoma cruzi (TcCA) and Leishmania donovani (LdcCA). tandfonline.com A derivative with minimal steric hindrance (4-hydroxy-3-nitrobenzenesulfonamide) was the most potent TcCA inhibitor in one study, with an inhibition constant (Kᵢ) of 80 nM. tandfonline.com This suggests that the specific placement of nitro and hydroxy groups, similar to the 2-hydroxy-4-nitro configuration, is a key determinant of inhibitory activity.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| 4-Hydroxy-3-nitrobenzenesulfonamide (B1265787) | TcCA | 80 nM | tandfonline.com |

| 4-(Dimethylamino)-N-nitrobenzenesulfonamide | hCA I | 10,400 nM | tandfonline.com |

| 4-(Dimethylamino)-N-nitrobenzenesulfonamide | hCA II | 9,870 nM | tandfonline.com |

| 4-(Dimethylamino)-N-nitrobenzenesulfonamide | hCA IX | 756 nM | tandfonline.com |

| 4-(Dimethylamino)-N-nitrobenzenesulfonamide | hCA XII | 789 nM | tandfonline.com |

Studies on Lipoxygenase and Cyclooxygenase Inhibition

Lipoxygenases (LOXs) and cyclooxygenases (COXs) are key enzymes in the metabolic pathways of polyunsaturated fatty acids, leading to the production of inflammatory mediators like hydroxyeicosatetraenoic acids (HETEs) and prostaglandins. nih.govnih.gov The benzenesulfonamide scaffold has been successfully utilized to develop selective inhibitors for these enzymes.

Research has identified 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and highly selective inhibitors of 12-lipoxygenase (12-LOX). nih.govgoogle.com These compounds exhibit nanomolar potency against 12-LOX while showing excellent selectivity over other related LOX and COX isoforms. nih.govgoogle.com The presence of the 2-hydroxy group on the benzyl (B1604629) moiety was found to be a crucial requirement for activity. nih.gov Although the specific 2-hydroxy-4-nitrobenzenesulfonamide has not been the focus of these particular studies, the findings underscore the importance of the hydroxylated benzene ring linked to a sulfonamide core for achieving potent and selective LOX inhibition. Similarly, other benzenesulfonamide derivatives have been developed as selective COX-2 inhibitors, indicating the versatility of this chemical scaffold in targeting enzymes of the arachidonic acid cascade. nih.gov

Mechanistic Insights into Protease Inhibition (e.g., Viral Proteases)

Viral proteases are essential for viral replication, processing viral polyproteins into their functional units. nih.gov The inhibition of these enzymes is a proven strategy for antiviral therapy. nih.gov Sulfonamide-containing compounds have been investigated as inhibitors of various proteases, including those from retroviruses like HIV.

The general mechanism of protease inhibition involves a molecule binding to the enzyme's active site, preventing the natural substrate from being cleaved. nih.gov Specific sulfonamide derivatives, such as sulfonylalkanoylamino hydroxyethylamino sulfonamides, have been designed as potent retroviral protease inhibitors. google.com While direct studies on this compound as a viral protease inhibitor are limited, the established role of the sulfonamide moiety as a pharmacophore in this class of inhibitors is significant. For example, inhibitors of the SARS-CoV-2 main protease (Mpro) have been developed, although initial trials with existing HIV protease inhibitors were not successful, emphasizing the need for highly specific molecular designs for each target protease. nih.gov

Dihydropteroate (B1496061) Synthetase (DHPS) and Urease Inhibition Research

The sulfonamide class of drugs traditionally functions by inhibiting dihydropteroate synthetase (DHPS), an enzyme vital for folic acid synthesis in bacteria and some lower eukaryotes. ontosight.ai As structural analogs of para-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors of DHPS. nih.govnih.gov

N-Hydroxy-4-nitrobenzenesulfonamide is expected to exhibit this classic antimicrobial mechanism. ontosight.ai Studies on various sulfa drugs have confirmed their inhibitory activity against DHPS from organisms like Escherichia coli and Pneumocystis carinii. nih.govscience.gov For example, 4,4′-diaminodiphenylsulfone (Dapsone) and sulfadiazine (B1682646) were found to be effective competitive inhibitors of E. coli DHPS. nih.gov

The sulfonamide scaffold has also been explored for the inhibition of other enzymes, such as urease. While a different class of sulfonamide derivatives (pyrazolo[4,3-e] nih.govtandfonline.comnih.govtriazines) has shown potent urease inhibitory activity, this demonstrates the broader potential of sulfonamide-based compounds to target various metalloenzymes beyond the classic DHPS and carbonic anhydrases. science.gov

Exploration as Chemical Probes and Bioactive Scaffolds

Beyond direct enzyme inhibition, certain chemical structures can serve as platforms for delivering bioactive molecules or as probes to study biological systems.

Nitric Oxide (NO) Donor Properties and Release Mechanisms

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes. Compounds that can release NO in a controlled manner are of great therapeutic interest. N-hydroxysulfonamides, also known as Piloty's acid (PA) derivatives, are known to decompose and release nitrogen species like nitroxyl (B88944) (HNO) or nitric oxide (NO), depending on the conditions. nih.govconicet.gov.ar

Specifically, N-hydroxy-4-nitrobenzenesulfonamide (referred to as 4-NO₂-PI in some studies) has been investigated as an NO donor. nih.gov The presence of the electron-withdrawing nitro group on the benzene ring significantly influences its decomposition. Compared to the parent Piloty's acid, the 4-nitro derivative releases NO faster and in higher concentrations under oxidative stress conditions at physiological pH. nih.gov This enhanced release is attributed to the electronic effects of the aromatic ring substituent, making this compound and its N-hydroxy precursor valuable scaffolds for developing targeted NO-releasing agents.

| Compound | Substituent at para-position | Relative NO Release Rate | Reference |

|---|---|---|---|

| N-hydroxy-4-nitrobenzenesulfonamide (4-NO₂-PI) | Nitro (-NO₂) | Faster | nih.gov |

| Piloty's Acid (PI) | Hydrogen (-H) | Moderate | nih.gov |

| N-hydroxy-4-methoxybenzenesulfonamide (4-MeO-PI) | Methoxy (-OCH₃) | Slower | nih.gov |

Antimalarial Activity Research Focusing on Specific Molecular Targets

The therapeutic potential of sulfonamide-based compounds in the treatment of malaria has been a subject of significant research. These compounds are known to target crucial metabolic pathways in the Plasmodium parasite. Specifically, the folate biosynthesis pathway is a primary target, with enzymes such as dihydropteroate synthase (DHPS) being key to the parasite's survival and replication. While direct experimental data on the antimalarial activity of this compound is not extensively documented in publicly available literature, research on closely related 4-nitrobenzenesulfonamide (B188996) derivatives provides valuable insights into its potential efficacy and mechanism of action.

Hybrid compounds incorporating the 4-nitrobenzenesulfonamide scaffold have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum. For instance, a series of 4-nitrobenzenesulfonamide-chalcone hybrids demonstrated notable antiplasmodial action. nih.gov In silico studies accompanying this research suggested that these hybrid molecules likely target the P. falciparum dihydrofolate reductase (PfDHFR) enzyme, another critical component of the folate pathway. nih.gov The binding affinity of these compounds to the enzyme's active site underscores the potential of the 4-nitrobenzenesulfonamide moiety as a pharmacophore for antimalarial drug design.

Furthermore, studies on other sulfonamide derivatives have highlighted their ability to inhibit hemoglobin degradation by the parasite, a critical process for its nutrient acquisition. tandfonline.com For example, certain chiral benzenesulfonamides bearing a 1,3,4-oxadiazole (B1194373) moiety have shown potent inhibition of hemoglobin proteolysis. tandfonline.com While not containing a nitro group, these findings suggest that the sulfonamide core can be functionalized to target multiple parasitic processes.

The following table summarizes the in vitro antimalarial activity of representative 4-nitrobenzenesulfonamide derivatives against the 3D7 strain of P. falciparum.

| Compound Name | P. falciparum Strain | IC50 (µg/mL) |

| 4-Nitrobenzenesulfonamide-chalcone hybrid (2-Br substitution) | 3D7 | 5.4 |

| 4-Nitrobenzenesulfonamide-chalcone hybrid (2,6-diCl substitution) | 3D7 | 5.6 |

| 4-(3,4-dichlorophenylureido)thioureido-benzenesulfonamide | Not Specified | ~1 µM |

| Benzenesulfonamide incorporating a 1,3,4-oxadiazole and amino acid moiety (4h) | P. berghei (in vivo) | >50% inhibition of hemoglobin proteolysis |

This table is based on data from studies on derivatives of this compound and is intended to be illustrative of the potential activity of this class of compounds.

Studies on Antiproliferative Activity against Cancer Cell Lines in vitro

The investigation of sulfonamide derivatives as potential anticancer agents has revealed promising antiproliferative activities against a variety of cancer cell lines. The structural features of these compounds allow for interactions with several biological targets implicated in cancer progression. While specific in vitro studies on this compound are limited in the reviewed literature, the activities of structurally related benzenesulfonamide derivatives offer a strong basis for its potential as an anticancer compound.

Research on 2-benzylthio-4-chlorobenzenesulfonamide derivatives has demonstrated significant in vitro antitumor activity. nih.gov One such derivative, N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, exhibited remarkable potency and selectivity against non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines, with a GI50 of 0.1 µM. nih.gov This highlights the potential of substituted benzenesulfonamides to achieve high levels of cytotoxicity in cancer cells.

The presence of a nitro group on the benzene ring is a common feature in many biologically active compounds and is known to contribute to their cytotoxic effects. While direct data for this compound is not available, the broader class of nitroaromatic compounds has been explored for anticancer properties. The introduction of a nitro group can enhance the compound's ability to induce cellular stress and apoptosis in cancer cells.

The following table presents the in vitro antiproliferative activity of a representative benzenesulfonamide derivative against various human cancer cell lines.

| Compound Name | Cancer Cell Line | Activity Metric | Value |

| N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide | Non-Small Cell Lung Cancer (NCI-H522) | GI50 | 0.1 µM |

| N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide | Melanoma (SK-MEL-2) | GI50 | 0.1 µM |

| N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide | Non-Small Cell Lung Cancer (NCI-H522) | TGI | 0.5 µM |

| N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide | Melanoma (SK-MEL-2) | TGI | 0.6 µM |

This table is based on data from a study on a derivative of this compound and is intended to be illustrative of the potential activity of this class of compounds.

Structure-Activity Relationship (SAR) Studies for Rational Design

Elucidation of Structural Determinants for In Vitro Potency and Selectivity

The structure-activity relationship (SAR) of benzenesulfonamide derivatives reveals that minor structural modifications can significantly impact their biological potency and selectivity. For the this compound scaffold, the nature and position of substituents on the benzene ring are critical determinants of its activity.

In the context of antimalarial activity, the sulfonamide group is a key pharmacophore. The primary sulfonamide moiety (-SO2NH2) is crucial for interacting with the target enzyme, likely through hydrogen bonding. In studies of 4-nitrobenzenesulfonamide-chalcone hybrids, the presence of the 4-nitro group was a consistent feature of the active compounds, suggesting its importance for potency. nih.gov The electron-withdrawing nature of the nitro group at the para position can influence the acidity of the sulfonamide protons, potentially enhancing binding to the enzymatic target. The addition of a hydroxyl group at the ortho position (2-position) would be expected to introduce a potential new hydrogen bond donor/acceptor site, which could further refine the binding affinity and selectivity for the parasitic enzyme over its human counterparts.

For antiproliferative activity, SAR studies of related sulfonamides have shown that the substitution pattern on the benzene ring is equally critical. In the 2-benzylthio-4-chlorobenzenesulfonamide series, the presence of a substituent at the 5-position was found to modulate the activity. nih.gov Specifically, a carbamoyl (B1232498) group at this position led to highly potent compounds. nih.gov This indicates that for the this compound scaffold, further substitutions could be explored to enhance anticancer efficacy. The interplay between the 2-hydroxy and 4-nitro groups likely creates a unique electronic and steric environment that can be exploited for selective targeting of cancer-related proteins. The hydroxyl group, in particular, can participate in key hydrogen bonding interactions within the active sites of kinases or other enzymes that are often dysregulated in cancer.

Design Principles for Modulating Specific Biological Interactions

The insights gained from SAR studies provide a foundation for the rational design of novel inhibitors based on the this compound scaffold. Several key design principles can be outlined to modulate specific biological interactions and improve therapeutic potential.

For Antimalarial Drug Design:

Retention of the Core Scaffold: The 4-nitrobenzenesulfonamide core should be retained as it appears to be essential for antimalarial activity. The nitro group at the para position is a key feature for potency.

Exploitation of the 2-Hydroxy Group: The ortho-hydroxyl group provides a handle for creating more specific interactions with the target enzyme. Design strategies could focus on introducing substituents that can form additional hydrogen bonds or hydrophobic interactions, thereby increasing affinity and selectivity.

Hybrid Molecule Approach: As demonstrated by the successful 4-nitrobenzenesulfonamide-chalcone hybrids, linking the this compound moiety to other pharmacophores known to have antimalarial activity could lead to synergistic effects and multi-target inhibitors. nih.gov This approach can also help in overcoming drug resistance.

For Anticancer Drug Design:

Target-Specific Modifications: The design of new derivatives should be guided by the specific molecular target in cancer cells. For instance, if targeting a particular kinase, modifications to the this compound scaffold should be made to optimize interactions with the ATP-binding pocket of that kinase.

Modulation of Physicochemical Properties: The solubility and cell permeability of the compounds can be fine-tuned by introducing different functional groups. The 2-hydroxy group can be a site for derivatization to improve pharmacokinetic properties without compromising its crucial hydrogen-bonding ability.

Introduction of Additional Recognition Elements: Inspired by the potent 2-benzylthio-4-chlorobenzenesulfonamide derivatives, the introduction of larger, more complex substituents at other positions on the benzene ring could lead to enhanced potency and selectivity against specific cancer cell lines. nih.gov These additional groups can provide further points of interaction with the biological target.

By applying these design principles, it is possible to systematically optimize the this compound scaffold to develop novel and effective antimalarial and anticancer agents with improved potency, selectivity, and pharmacokinetic profiles.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as Versatile Intermediates in Complex Molecule Synthesis

2-Hydroxy-4-nitrobenzenesulfonamide serves as a valuable intermediate in the synthesis of complex organic molecules due to its multiple reactive sites. The presence of a hydroxyl group, a nitro group, and a sulfonamide moiety on an aromatic ring allows for a variety of chemical transformations, making it a versatile building block for chemists.

The synthesis of enantiopure chiral amines is a significant focus in medicinal chemistry, as an estimated 40-45% of small molecule pharmaceuticals contain chiral amine scaffolds york.ac.uk. While biocatalytic methods are emerging as efficient routes to these compounds york.ac.ukwiley.comnih.gov, the use of versatile precursors in traditional organic synthesis remains crucial. Nitrobenzenesulfonamides, including derivatives like this compound, play a role in this area. The nitrobenzenesulfonyl (nosyl) group can be used to protect primary amines, which can then be alkylated and subsequently deprotected to yield secondary amines orgsyn.org. This strategy provides a pathway to more complex chiral amine structures.

Furthermore, the functional groups present in this compound make it a suitable precursor for the synthesis of various heterocyclic systems. Sulfonamides, in general, are utilized in the creation of heterocyclic compounds, which are integral to many biologically active molecules nih.govchim.it. The amino group that can be generated from the reduction of the nitro group, along with the hydroxyl and sulfonamide functionalities, offers multiple points for cyclization reactions, leading to a diverse range of heterocyclic structures. For instance, the reduction of the nitro group to an amine creates a precursor that can be used to form various heterocyclic compounds or be further functionalized nbinno.com.

Compound libraries are essential tools in drug discovery for screening large numbers of compounds to identify potential therapeutic agents tarosdiscovery.commsu.edu. The quality and diversity of these libraries are critical for the success of high-throughput screening campaigns. The design of these libraries often focuses on minimizing the invariant parts of the structure and maximizing the diversity introduced by the building blocks x-chemrx.com.

This compound, with its multiple functional groups, is an excellent candidate for use as a building block in the construction of diverse compound libraries. Each functional group—the hydroxyl, the nitro, and the sulfonamide—can be independently or sequentially modified, allowing for the generation of a wide array of derivatives from a single starting scaffold. This multi-faceted reactivity enables the creation of libraries with significant structural diversity, which is a key factor in exploring a broad chemical space for potential drug candidates tarosdiscovery.com.

Table 1: Functional Groups of this compound and their Potential for Diversification

| Functional Group | Potential Reactions for Library Synthesis |

| Hydroxyl Group | Etherification, Acylation |

| Nitro Group | Reduction to Amine, followed by Amidation, Diazotization |

| Sulfonamide Group | N-Alkylation, N-Arylation |

Strategic Utility as Protecting Groups (e.g., Nitrobenzenesulfonyl (Nos) Group) in Multi-Step Syntheses

In multi-step organic synthesis, the use of protecting groups is an indispensable strategy to mask reactive functional groups and prevent unwanted side reactions nih.govutdallas.edu. The nitrobenzenesulfonyl (nosyl) group, derived from nitrobenzenesulfonyl chlorides, is a commonly employed protecting group for amines nih.gov.

The nosyl group is valued for its ease of installation and its stability under a variety of reaction conditions. However, a key advantage of the nosyl group is the relative ease of its removal compared to other sulfonyl protecting groups like the tosyl group nih.gov. The presence of the electron-withdrawing nitro group facilitates the cleavage of the sulfonamide bond under mild conditions, typically using a thiol and a base researchgate.net. This allows for the selective deprotection of the amine without affecting other sensitive functional groups in the molecule.

The para-nitrobenzenesulfonyl (nosyl) group, in particular, has been utilized to direct C-H activation of amines nih.gov. While the nosyl group itself can be sensitive to certain reagents like reducing agents and organometallics, its utility in directing reactions and its straightforward removal make it a valuable tool in the synthesis of complex molecules nih.govnih.gov.

Table 2: Comparison of Common Sulfonyl Protecting Groups for Amines

| Protecting Group | Abbreviation | Stability | Cleavage Conditions |

| p-Toluenesulfonyl | Tosyl (Ts) | High | Harsh (e.g., strong acid, reducing agents) |

| o-Nitrobenzenesulfonyl | Nosyl (Ns) | Moderate | Mild (e.g., thiol and base) |

| p-Nitrobenzenesulfonyl | Nosyl (Ns) | Moderate | Mild (e.g., thiol and base) |

Applications as Reagents and Catalysts in Organic Transformations

While primarily recognized as an intermediate and a source for protecting groups, the inherent reactivity of this compound and related compounds suggests their potential application as reagents or catalysts in specific organic transformations. The nitro group, in particular, can participate in various reactions. For example, nitroarenes are known to undergo catalytic reduction to form anilines, a transformation of significant industrial importance nih.gov. This reduction is often carried out using metal nanoparticles as catalysts nih.govsemanticscholar.orgdntb.gov.ua.

The presence of both a hydroxyl group and a nitro group on the benzene (B151609) ring can influence the electronic properties of the molecule, potentially modulating its reactivity in certain catalytic cycles. While direct and widespread use of this compound as a reagent or catalyst is not extensively documented, its structural motifs are found in molecules that do participate in such transformations.

Environmental Research: Microbial Metabolism and Degradation Pathways of Sulfonamides

The widespread use of sulfonamides has led to their presence in various environmental compartments, prompting research into their biodegradation pathways nih.govresearchgate.netcapes.gov.br. The microbial degradation of sulfonamides is a key process in their removal from soil and water systems researchgate.netnih.gov.

Research has shown that the degradation of sulfonamides by microorganisms can proceed through several pathways. Common transformations include modifications to the amino group, such as formylation, acetylation, or deamination, and the destruction of the sulfonamide bridge (-SO2-NH-) nih.gov. The cleavage of the S-N bond is a primary degradation step for some sulfonamides nih.gov. The specific degradation pathway and the efficiency of removal can be influenced by environmental factors like pH and the presence of other nutrients nih.govnih.gov.

Various bacterial species have been identified that are capable of degrading sulfonamides. For example, strains of Pseudomonas stutzeri and Achromobacter mucicolens have been shown to degrade different types of sulfonamides researchgate.netnih.gov. The initial step in the degradation of some sulfonamides involves the cleavage of the sulfonamide group, leading to the formation of simpler aromatic compounds that can be further metabolized researchgate.net. The study of these microbial degradation pathways is crucial for developing effective bioremediation strategies for sulfonamide-contaminated environments.

Table 3: Common Microbial Degradation Pathways for Sulfonamides

| Pathway | Description |

| Amino Group Modification | Formylation, acetylation, glycosylation, pterin (B48896) conjugation, deamination nih.gov |

| Sulfonamide Bridge Destruction | Cleavage of the S-N bond or SO2 extrusion nih.gov |

| Hydroxylation | Addition of a hydroxyl group to the benzene ring nih.gov |

Future Directions and Emerging Research Avenues in Sulfonamide Chemistry

Development of Next-Generation Synthetic Methodologies for Benzenesulfonamides

The synthesis of benzenesulfonamides is a well-established area of organic chemistry. sci-hub.se However, the development of more efficient, sustainable, and versatile synthetic methods remains a key research focus. Modern synthetic strategies are increasingly geared towards:

Greener Synthesis: Utilizing environmentally benign solvents and reagents, and developing catalytic methods to reduce waste and energy consumption.

Late-Stage Functionalization: Introducing the sulfonamide group or modifying the benzene (B151609) ring at a late stage of a synthetic sequence, allowing for the rapid generation of diverse compound libraries from complex molecular scaffolds.

Flow Chemistry: Employing continuous flow reactors for safer, more scalable, and efficient production of benzenesulfonamides.

A common route to benzenesulfonamides involves the reaction of a sulfonyl chloride with an amine. ontosight.aiarkat-usa.org For instance, the synthesis of related compounds often involves reacting a substituted aniline (B41778) with a benzenesulfonyl chloride. ontosight.ai

Advanced Computational Approaches for Predictive Modeling and Mechanistic Elucidation

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. For sulfonamides, these approaches can:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can predict the potential biological targets and efficacy of novel sulfonamide derivatives. dntb.gov.ua

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods can provide insights into the transition states and energy profiles of synthetic reactions, aiding in the optimization of reaction conditions. dntb.gov.ua

Predict Physicochemical Properties: Computational tools can estimate properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

While no specific computational studies on 2-Hydroxy-4-nitrobenzenesulfonamide were found, the methodologies are broadly applicable to the entire class of compounds.

Uncovering Novel Biological Targets and Mechanistic Pathways for Sulfonamide Derivatives

The sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. sci-hub.seontosight.ai Future research will likely focus on:

Identifying New Targets: High-throughput screening and chemical proteomics can identify novel protein targets for sulfonamide-based inhibitors.

Understanding Mechanisms of Action: Detailed biochemical and cellular studies are needed to elucidate the precise molecular mechanisms by which sulfonamide derivatives exert their biological effects. For example, some sulfonamides are known to inhibit carbonic anhydrases or dihydropteroate (B1496061) synthase. ontosight.aimdpi.com

Combating Drug Resistance: Designing novel sulfonamides that can overcome existing drug resistance mechanisms is a critical area of research, particularly in the context of infectious diseases.

The biological activity of nitro-substituted benzenesulfonamides has been noted in the context of their potential as antimicrobial and antitumor agents. sci-hub.se The nitro group can influence the electronic properties of the molecule and participate in biological redox processes. researchgate.net

Integration of this compound Research with Modern Chemical Biology Technologies

Modern chemical biology tools offer powerful approaches to study the interactions of small molecules with biological systems. The integration of these technologies with sulfonamide research could involve:

Chemical Probes: Developing fluorescently labeled or biotinylated derivatives of sulfonamides to visualize their subcellular localization and identify binding partners.

Activity-Based Protein Profiling (ABPP): Using reactive sulfonamide probes to identify and characterize new enzyme targets in their native cellular environment.

Chemical Genetics: Employing sulfonamides to selectively inhibit specific protein functions and dissect complex biological pathways.

While there is no specific research to report for this compound in this context, these technologies hold immense potential for exploring the latent biological activities of this and other understudied sulfonamide derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Hydroxy-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A three-step synthesis route starting from 2,4-dichlorophenol has been documented, involving sulfonation, nitration, and amidation. Critical parameters include temperature control during nitration (≤40°C to avoid byproducts) and pH adjustment during amidation (pH 7–8 for optimal yield). Purity is enhanced via recrystallization in ethanol-water mixtures .

- Data Contradictions : Evidence from sulfonamide analogs (e.g., 4-nitrobenzenesulfonamide) suggests alternative routes using sulfonyl chlorides, but these may require hazardous reagents like thionyl chloride, necessitating safety protocols .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- FT-IR : Confirm sulfonamide group (S=O asymmetric/symmetric stretches at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and nitro group (N=O stretches at 1520–1350 cm⁻¹).

- NMR : Hydroxy proton resonance appears at δ 10–12 ppm (¹H), while aromatic protons split into distinct multiplets due to nitro and sulfonamide substituents.

- Mass Spectrometry : Molecular ion peaks at m/z 232 (C₇H₆N₂O₅S) with fragmentation patterns matching sulfonamide cleavage .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Based on structurally similar sulfonamides (e.g., N-Hydroxy-4-methylbenzenesulfonamide):

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye irritation (GHS Category 2A).

- Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard).

- Storage : Keep in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the nitro and hydroxy groups influence the reactivity of this compound in nucleophilic substitution?

- Methodological Answer : The nitro group (strong electron-withdrawing meta-director) deactivates the ring, reducing electrophilicity at the para position. The hydroxy group (electron-donating ortho/para-director) competes, creating regioselectivity challenges. Computational DFT studies (e.g., using Gaussian09) can map charge distribution and predict reaction sites. Experimental validation via Hammett plots using substituted analogs is recommended .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

- Case Study : Antimicrobial assays for this compound analogs show variability in MIC values (e.g., 4–32 µg/mL against S. aureus).

- Experimental Design : Standardize inoculum size (CFU/mL) and solvent controls (DMSO ≤1% v/v).

- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability or use time-kill assays to differentiate static vs. cidal effects .

Q. How can computational modeling predict the binding affinity of this compound to bacterial dihydropteroate synthase (DHPS)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with DHPS crystal structure (PDB: 1AJ0) to simulate ligand-receptor interactions. Key residues: Phe28, Lys221, and Asp185.

- QSAR Models : Correlate Hammett σ values of substituents with inhibitory activity. Nitro groups enhance binding via π-π stacking, while hydroxy groups may reduce solubility .

Q. What are the challenges in scaling up this compound synthesis, and how can process engineering mitigate them?

- Methodological Answer :

- Heat Management : Exothermic nitration requires jacketed reactors with rapid cooling.

- Waste Streams : Neutralize acidic byproducts (e.g., H₂SO₄) with CaCO₃ to precipitate sulfates.

- Quality Control : Implement inline PAT tools (e.g., Raman spectroscopy) to monitor intermediate purity .

Contradictions and Validation

- Synthetic Yield Discrepancies : Patents report 65–70% yields for sulfonamide derivatives , while academic studies cite 50–55% due to stricter purity criteria. Validate via orthogonal methods (HPLC vs. gravimetric analysis).

- Biological Activity : Some analogs show cytotoxicity (IC₅₀ < 10 µM) in mammalian cells, conflicting with antimicrobial data. Use counter-screens (e.g., HEK293 viability assays) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.